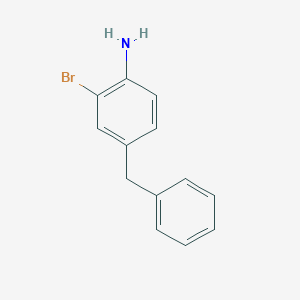
2-Bromo-4-benzylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-benzylaniline is an organic compound that belongs to the class of substituted anilines It features a bromine atom at the second position and a benzyl group at the fourth position on the aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-benzylaniline can be achieved through several methods. One common approach involves the bromination of 4-benzylaniline. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-benzylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted anilines or thiols.
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-benzylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-benzylaniline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and benzyl group can interact with molecular targets, affecting their function and leading to desired biological effects. The pathways involved may include signal transduction, cell cycle regulation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzylaniline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromoaniline: Lacks the benzyl group, affecting its overall reactivity and applications.
Benzyl bromide: Contains a bromomethyl group instead of a bromine atom on the aniline ring.
Uniqueness
2-Bromo-4-benzylaniline is unique due to the presence of both the bromine atom and the benzyl group, which confer distinct reactivity and potential applications. Its structure allows for selective functionalization and incorporation into more complex molecules, making it valuable in various fields of research and industry.
Eigenschaften
Molekularformel |
C13H12BrN |
|---|---|
Molekulargewicht |
262.14 g/mol |
IUPAC-Name |
4-benzyl-2-bromoaniline |
InChI |
InChI=1S/C13H12BrN/c14-12-9-11(6-7-13(12)15)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2 |
InChI-Schlüssel |
RIBXGBWJKHCYCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















